Comparative In Vitro Potency Against Human PDE2A
DNS-8254 demonstrates high potency against human PDE2A, with an IC50 of 8 nM [1]. This value is superior to the commonly used PDE2 inhibitor BML-288 (IC50 = 40 nM) and comparable to the clinical candidate PF-05085727 (IC50 = 2 nM) [2], positioning it as a potent tool compound for in vitro assays requiring strong PDE2A inhibition.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 8 nM |
| Comparator Or Baseline | BML-288: 40 nM; PF-05085727: 2 nM; BAY 60-7550: 4.7 nM |
| Quantified Difference | DNS-8254 is 5-fold more potent than BML-288. |
| Conditions | Human PDE2A enzyme assay (for DNS-8254). Assay conditions may vary between studies for comparators. |
Why This Matters
Potency is a primary driver of compound selection; higher potency can enable lower dosing and potentially reduce off-target effects.
- [1] Gomez L, Massari ME, Vickers T, et al. Design and Synthesis of Novel and Selective Phosphodiesterase 2 (PDE2a) Inhibitors for the Treatment of Memory Disorders. J Med Chem. 2017;60(5):2037-2051. View Source
- [2] PeptideDB. PF-05085727. Accessed 2026. View Source
